(S)-3-Methyl-1,4-oxazocane

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

(S)-3-Methyl-1,4-oxazocane (CAS 1643811-32-8) is a chiral, saturated eight-membered heterocyclic building block with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g·mol⁻¹. It belongs to the 1,4-oxazocane class, featuring oxygen at ring position 1 and a secondary amine nitrogen at position 4, with a single (S)-configured methyl substituent at position 3.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13327096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-1,4-oxazocane
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1COCCCCN1
InChIInChI=1S/C7H15NO/c1-7-6-9-5-3-2-4-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1
InChIKeyYEIPWLNGJYUUPV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Methyl-1,4-oxazocane: Chiral 8-Membered N,O-Heterocycle for Medicinal Chemistry and Fragment-Based Discovery


(S)-3-Methyl-1,4-oxazocane (CAS 1643811-32-8) is a chiral, saturated eight-membered heterocyclic building block with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g·mol⁻¹ . It belongs to the 1,4-oxazocane class, featuring oxygen at ring position 1 and a secondary amine nitrogen at position 4, with a single (S)-configured methyl substituent at position 3 . The compound is supplied at ≥98% chemical purity by research chemical vendors and serves as a three-dimensional, sp³-rich scaffold for medicinal chemistry applications, where its medium-ring architecture offers conformational properties distinct from common six-membered morpholine or seven-membered oxazepane alternatives [1].

Why (S)-3-Methyl-1,4-oxazocane Cannot Be Substituted by Generic Oxazepane or Morpholine Analogs


Although morpholine, 1,4-oxazepane, and 1,4-oxazocane share the same N,O-heterocyclic motif, they differ fundamentally in ring size (6-, 7-, and 8-membered respectively), which drives divergent conformational landscapes, lipophilicity, and molecular recognition properties [1]. The eight-membered oxazocane ring exhibits conformational flexibility with accessible chair-like and boat-like conformers that are sterically inaccessible to the more constrained seven-membered oxazepane ring, where ring strain limits conformational diversity . Furthermore, the (S)-configured methyl substituent at C3 introduces a stereogenic center absent in the unsubstituted parent 1,4-oxazocane (CAS 4741-36-0), meaning that achiral or racemic analogs cannot replicate the enantiospecific interactions required for chiral receptor or enzyme binding . These structural distinctions—ring size, conformational flexibility, and stereochemistry—render generic substitution scientifically invalid for applications requiring precise molecular recognition.

Quantitative Differentiation Evidence for (S)-3-Methyl-1,4-oxazocane vs. Closest Analogs


Molecular Weight and Ring-Size Differentiation: (S)-3-Methyl-1,4-oxazocane vs. 3-Methyl-1,4-oxazepane

(S)-3-Methyl-1,4-oxazocane (C₇H₁₅NO, MW = 129.20 g·mol⁻¹) provides a 14.03 Da increase in molecular weight relative to the seven-membered ring analog 3-methyl-1,4-oxazepane (C₆H₁₃NO, MW = 115.17 g·mol⁻¹), corresponding to one additional methylene unit in the ring scaffold . This MW increment, together with the expanded eight-membered ring versus the seven-membered oxazepane, alters both the three-dimensional conformational envelope and the physicochemical property profile relevant to medicinal chemistry lead optimization [1].

Medicinal chemistry Fragment-based drug discovery Physicochemical property optimization

Computed Lipophilicity Differentiation: (S)-3-Methyl-1,4-oxazocane vs. Unsubstituted 1,4-Oxazocane

The (S)-3-methyl substituent on the 1,4-oxazocane scaffold increases the computed partition coefficient (LogP) by approximately 0.39 log units compared to the unsubstituted parent 1,4-oxazocane. Specifically, (S)-3-Methyl-1,4-oxazocane has a vendor-reported computed LogP of 0.7749, while the parent 1,4-oxazocane (CAS 4741-36-0) has a computed LogP of 0.3864 . Both compounds share identical TPSA (21.26 Ų), H-bond donor count (1), and H-bond acceptor count (2), meaning the lipophilicity difference is attributable solely to the methyl group .

Lipophilicity optimization ADME prediction Lead optimization

Conformational Flexibility Advantage: 8-Membered Oxazocane vs. 7-Membered Oxazepane Ring Systems

The eight-membered 1,4-oxazocane ring exhibits significantly greater conformational freedom than the seven-membered 1,4-oxazepane ring. The 1,4-oxazocane scaffold can access both chair-like and boat-like conformers due to reduced ring strain in the larger ring, whereas the smaller oxazepane ring is constrained by ring strain that limits its conformational diversity . This property was explicitly documented for the parent 1,4-oxazocane system and applies equally to (S)-3-Methyl-1,4-oxazocane . The enhanced conformational flexibility enables the oxazocane scaffold to sample a broader range of three-dimensional shapes, which is valuable for identifying novel binding modes against challenging protein targets [1].

Conformational analysis Scaffold diversity Molecular recognition

Chemotype Rarity and Chemical Space Differentiation: Oxazocane vs. Morpholine and Oxazepane Scaffolds

Monocyclic oxazocanes represent an exceptionally rare chemotype with minimal presence in the scientific and patent literature, in stark contrast to the ubiquitous morpholine and moderately common oxazepane scaffolds [1]. Morpholine appears in thousands of published bioactive compounds and approved drugs, while 1,4-oxazepanes are well-established in medicinal chemistry. The 1,5-oxazocane scaffold has been explicitly characterized as 'an exceptionally rare chemotype, with minimal presence in scientific literature,' and the 1,4-oxazocane scaffold shares this underrepresentation [1]. This rarity translates into a higher probability of novelty in patent filings and greater three-dimensional structural differentiation for fragment-based screening libraries [2].

Chemical space exploration Scaffold novelty Intellectual property differentiation

Chiral Identity: Enantiomerically Defined (S)-Configuration vs. Racemic or (R)-Configured Alternatives

(S)-3-Methyl-1,4-oxazocane is supplied as a single enantiomer with the (S)-absolute configuration at the C3 stereogenic center (SMILES: C[C@H]1COCCCCN1), achieving a vendor-specified chemical purity of 98% . In contrast, the widely available seven-membered ring analog 3-methyl-1,4-oxazepane (CAS 1273564-68-3) is predominantly sold as a racemic mixture or with unspecified stereochemistry . The defined (S)-configuration is critical for applications where enantioselective molecular recognition governs biological activity; the (R)-enantiomer of 3-methyl-1,4-oxazocane is not listed by major research chemical suppliers, making the (S)-form the accessible chiral entry point to this scaffold class .

Chiral building block Enantioselective synthesis Stereochemical purity

Procurement-Relevant Application Scenarios for (S)-3-Methyl-1,4-oxazocane


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Rare Three-Dimensional Scaffold

(S)-3-Methyl-1,4-oxazocane is well-suited for incorporation into fragment-screening libraries that prioritize three-dimensionality, scaffold novelty, and sp³ character. Its 8-membered ring architecture provides conformational diversity (chair-like and boat-like conformers) beyond what is accessible with six-membered morpholine or seven-membered oxazepane fragments . As an exceptionally rare chemotype with minimal representation in existing screening collections, the (S)-configured methyl substituent additionally introduces a stereogenic center that enables exploration of chiral recognition in primary fragment hits [1]. The compound's MW of 129 Da, LogP of ~0.77, and compliance with the Rule of Three for fragment-based screening (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) further support its use in FBDD campaigns [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Lipophilicity Fine-Tuning Without TPSA Alteration

When a lead series based on a morpholine or unsubstituted oxazocane core requires increased lipophilicity for improved membrane permeability, (S)-3-Methyl-1,4-oxazocane offers a ~0.39 log unit increase in computed LogP (0.7749 vs. 0.3864 for parent 1,4-oxazocane) while maintaining identical TPSA (21.26 Ų) and H-bond donor/acceptor counts . This enables logD modulation without introducing additional polar functionality that could compromise passive permeability. The (S)-methyl group provides this lipophilicity increase while simultaneously introducing a chiral handle that can be exploited for diastereoselective elaboration in subsequent synthetic steps [1].

Scaffold-Hopping from Morpholine or Oxazepane Cores for Intellectual Property Diversification

For organizations seeking to differentiate their chemical matter from competitors using morpholine- or oxazepane-based scaffolds, (S)-3-Methyl-1,4-oxazocane enables a scaffold-hopping strategy to the underrepresented 1,4-oxazocane chemotype. The rarity of this scaffold in both the scientific and patent literature reduces the risk of prior art conflicts and strengthens the novelty position of derived compound series . The SnAP (Sn Amino Protocol) synthetic methodology described by Vo, Luescher, and Bode (2014) in Nature Chemistry provides a validated general route to access oxazocane scaffolds from readily available aldehyde precursors, supporting further SAR exploration around the (S)-3-methyl-1,4-oxazocane core [1].

Chiral Building Block for Enantioselective Synthesis of Complex Bioactive Molecules

(S)-3-Methyl-1,4-oxazocane can serve as a chiral pool starting material or intermediate in the enantioselective synthesis of more complex bioactive molecules. The pre-installed (S)-stereogenic center at C3 provides a defined stereochemical anchor point for diastereoselective transformations, eliminating the need for chiral resolution at later synthetic stages . The secondary amine at position 4 and the ether oxygen at position 1 offer orthogonal handles for selective functionalization via N-alkylation, N-acylation, or ring-opening strategies, enabling divergent synthesis of focused compound libraries from a single chiral building block [1].

Quote Request

Request a Quote for (S)-3-Methyl-1,4-oxazocane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.